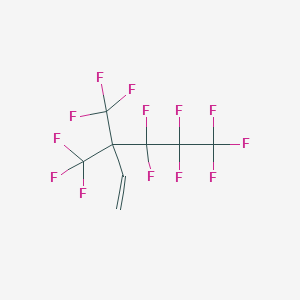

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

Vue d'ensemble

Description

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is a fluorinated organic compound with the molecular formula C8H3F13. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene typically involves the fluorination of hex-1-ene derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted alkenes or amines.

Applications De Recherche Scientifique

Synthetic Chemistry

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene serves as a crucial intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for the development of novel materials with enhanced properties such as thermal stability and chemical resistance.

The compound's high stability and unique electronic properties make it an excellent candidate for studying enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates can help elucidate mechanisms of action in biochemical pathways.

Pharmaceutical Development

Fluorinated compounds are often incorporated into pharmaceuticals due to their improved metabolic stability and bioavailability. This compound can act as a precursor in drug synthesis or as a functional group in drug design to enhance pharmacological properties.

Material Science

In materials science, this compound is utilized in the production of specialty polymers that exhibit superior chemical resistance and thermal stability. These polymers can be used in coatings and packaging materials that require durability under extreme conditions.

Surfactants

The hydrophobic and lipophobic characteristics of fluorinated compounds make them effective surfactants. They are used in formulations for cleaning products and industrial applications where traditional surfactants may fail due to environmental conditions.

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the use of this compound as a monomer in the synthesis of fluorinated polymers. The resulting materials exhibited enhanced resistance to solvents and heat compared to non-fluorinated counterparts.

Case Study 2: Drug Development

Research involving this compound highlighted its role as a precursor in synthesizing anti-cancer agents. The incorporation of fluorine atoms was found to improve the efficacy and selectivity of these compounds against cancer cells.

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene involves its interaction with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the resulting products. The compound can participate in various pathways, including radical and ionic mechanisms, depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-

- 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexyne

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds, such as in the development of advanced materials and pharmaceuticals.

Activité Biologique

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological systems and its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's structure features multiple fluorine atoms attached to a hexene backbone, which significantly influences its reactivity and interaction with biological systems. The presence of trifluoromethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. Similar compounds have been shown to inhibit the growth of bacteria and fungi.

- Anticancer Potential : Some fluorinated compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the disruption of cellular processes or induction of apoptosis.

- Agricultural Applications : The compound may serve as a novel pesticide or fungicide due to its structural similarities to known agrochemicals. Research indicates that fluorinated analogs can enhance efficacy against agricultural pests.

Antimicrobial Activity

A study focusing on structurally similar trifluoromethyl compounds highlighted their potential as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was crucial for activity .

Anticancer Studies

Research on similar fluorinated compounds revealed significant cytotoxicity against human cancer cell lines. For instance, bis(trifluoromethyl)phenyl derivatives showed effective inhibition of cancer cell proliferation in vitro .

Agricultural Efficacy

In agricultural research, novel strobilurin analogues containing trifluoromethyl groups were synthesized and tested for their fungicidal activity. These compounds exhibited superior efficacy against various fungal pathogens compared to traditional strobilurins .

Table 1: Biological Activity Summary

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Inhibition of MRSA growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Agricultural Efficacy | Enhanced fungicidal activity |

Research Findings

Recent findings suggest that the biological activity of this compound is influenced by its structural characteristics:

- Mechanism of Action : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to potential disruption of cellular functions.

- Synergistic Effects : When combined with other antimicrobial agents or fungicides, there may be synergistic effects that enhance overall efficacy.

- Toxicity Profiles : Further studies are necessary to evaluate the toxicity of this compound in both microbial and mammalian systems.

Propriétés

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAVKKRUIZRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338647 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79272-26-7 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79272-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.